![molecular formula C21H25ClFN3O3S2 B2905121 N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216628-98-6](/img/structure/B2905121.png)
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride” are not available, thiazole derivatives are known to undergo a variety of chemical reactions. They have been used as building blocks in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Electrophysiological Activity
Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including analogs similar to N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, has shown potential in developing new selective class III antiarrhythmic agents. These compounds exhibit potency comparable to sematilide, a potent selective class III agent undergoing clinical trials, indicating the potential for treating reentrant arrhythmias with novel chemical structures (Morgan et al., 1990).
Antimicrobial and Antifungal Action
A study on the antimicrobial and antifungal activities of sulfonyl-substituted nitrogen-containing heterocyclic systems extended by the synthesis of derivatives, including the structural family of N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, identified compounds with high antimicrobial activity. These findings underscore the chemical's potential in addressing both Gram-positive and Gram-negative bacterial infections, as well as antifungal applications against Candida albicans (Sych et al., 2019).
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff base derivatives, structurally related to N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, have been developed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. These compounds demonstrate significant solvatochromic behavior and large Stokes shifts, indicative of their potential in sensitive and selective metal ion detection applications (Suman et al., 2019).
Novel Insecticides
Flubendiamide, a compound with a unique structure including a sulfonylalkyl group similar to that in N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, represents a novel class of insecticides effective against lepidopterous pests. Its structural uniqueness and efficacy highlight the potential of such chemical frameworks in developing new pest management solutions (Tohnishi et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, to suppress their activity . COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation . By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of the compound’s action is the reduction of inflammation. By inhibiting COX enzymes and subsequently reducing the production of prostaglandins, the compound can alleviate symptoms associated with inflammation .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-4-24(5-2)12-13-25(20(26)15-8-6-9-16(22)14-15)21-23-19-17(29-21)10-7-11-18(19)30(3,27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSWLSJTHUXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.